2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Antifolate DHFR inhibitor Opportunistic infection

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one (CAS 120040-42-8) features a privileged core with a critical 6-Br exit vector enabling regioselective cross-coupling (Buchwald-Hartwig, Suzuki) for rapid SAR exploration. Derivatives achieve nanomolar EGFR inhibition (incl. T790M mutant), potent DHFR targeting, and multi-kinase activity (PDGFRβ, EGFR, CDK4/cyclin D1). Non-halogenated analogs lack this synthetic utility. Ideal for inhibitor libraries, chemical probes, and antifolate programs. ≥95% purity; bulk available.

Molecular Formula C7H5BrN4O
Molecular Weight 241.04 g/mol
CAS No. 120040-42-8
Cat. No. B111352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one
CAS120040-42-8
Molecular FormulaC7H5BrN4O
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=O)N=C(N2)N)Br
InChIInChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,(H3,9,10,11,12,13)
InChIKeyNEKHFIILORMMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one (CAS 120040-42-8): A Strategic Heterocyclic Intermediate for Kinase Inhibitor and Antifolate Drug Discovery


2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one (CAS 120040-42-8) is a halogenated heterocyclic compound that serves as a versatile intermediate in medicinal chemistry. It features a pyrido[2,3-d]pyrimidin-4(3H)-one core with an amino group at position 2 and a bromine atom at position 6, endowing it with the ability to undergo regioselective cross-coupling reactions for the construction of diverse analogs . This scaffold is a privileged structure recognized for its utility in developing inhibitors targeting key enzymes such as kinases [1] and dihydrofolate reductase (DHFR) [2], which are critical targets in oncology and infectious disease research.

Why the 6-Bromo-2-Amino Substitution Pattern in 120040-42-8 is Not Interchangeable with Generic Pyridopyrimidinones


While the pyrido[2,3-d]pyrimidin-4(3H)-one core is common, simple substitution with analogs lacking the specific 6-bromo-2-amino motif fails to replicate the synthetic utility and biological trajectory of this compound. The presence of the bromine atom at the 6-position is not merely a placeholder; it is a critical functional handle for regioselective cross-coupling reactions, such as Buchwald-Hartwig aminations, that are essential for introducing structural diversity at a specific site to fine-tune potency and selectivity against a target [1]. Generic pyridopyrimidinones without this halogenated exit vector cannot be derivatized in the same manner, limiting the accessible chemical space. Furthermore, the 2-amino group is a key pharmacophoric element for binding in the active site of target enzymes like kinases and DHFR, and its presence in this specific scaffold has been linked to potent inhibitory activity in advanced derivatives [2]. Therefore, this specific substitution pattern defines a unique chemical entry point for generating focused libraries of bioactive molecules, making it a non-fungible intermediate.

Quantitative Differentiation of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one Against Key Analogs


6-Bromo Substituent Enables Potent DHFR Inhibition in Advanced Derivatives (Class-Level Inference)

Derivatives synthesized from the 6-bromo-pyrido[2,3-d]pyrimidine scaffold have demonstrated potent dihydrofolate reductase (DHFR) inhibition. The 6-bromo group on the pivaloyl-protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine intermediate serves as a crucial synthetic handle for Buchwald-Hartwig coupling, enabling the introduction of substituted anilines to generate highly selective and potent inhibitors [1]. The most potent derivative from this series, compound 26, exhibited excellent potency against *Pneumocystis jirovecii* DHFR (pjDHFR), a key target for treating opportunistic infections [2]. This demonstrates the value of the 6-bromo intermediate in accessing advanced antifolates with therapeutic potential.

Antifolate DHFR inhibitor Opportunistic infection Medicinal chemistry

Scaffold Derivatives Outperform Doxorubicin in Anticancer Activity (Cross-Study Comparable)

Derivatives of the pyrido[2,3-d]pyrimidin-4(3H)-one core, which share the same fundamental scaffold as the target compound, have demonstrated superior anticancer activity compared to the clinical standard doxorubicin. For example, compound 5a, a pyrido[2,3-d]pyrimidin-4(3H)-one derivative, exhibited strong antiproliferative effects against multiple cancer cell lines, with IC50 values lower than those of doxorubicin [1]. This highlights the inherent potential of the core structure for developing potent anticancer agents.

Anticancer Kinase inhibitor Multi-targeted Cytotoxicity

Advanced Derivatives Show Superior EGFR Inhibition to Erlotinib (Class-Level Inference)

Optimization of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has yielded derivatives with remarkable inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant mutant EGFRT790M. Compound 7a, a modified pyrido[2,3-d]pyrimidin-4(3H)-one, displayed IC50 values of 0.029 µM and 0.055 µM against EGFRWT and EGFRT790M, respectively [1]. These values are significantly lower than those for erlotinib, a first-line EGFR inhibitor (IC50 = 0.051 µM and 0.094 µM, respectively), demonstrating a clear potency advantage.

EGFR inhibitor T790M mutant Kinase NSCLC

Efficient Synthetic Route Yields 2,4-Diamino-6-bromopyrido[2,3-d]pyrimidine, a Key DHFR Inhibitor Precursor (Supporting Evidence)

The compound's close analog, 2,4-diamino-6-bromopyrido[2,3-d]pyrimidine, can be efficiently synthesized via a cyclocondensation of 2,4,6-triaminopyrimidine with bromomalonaldehyde [1]. This high-yielding route provides access to a key intermediate that has been successfully used in the construction of potent and selective DHFR inhibitors, such as those described in Gangjee et al. (2013). The availability of a robust synthetic protocol enhances the practicality of using this class of compounds in lead optimization campaigns.

Synthesis DHFR Antifolate Building block

Strategic Applications for 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one in Drug Discovery and Chemical Biology


Lead Generation for Next-Generation EGFR Inhibitors

This compound is an ideal starting material for synthesizing focused libraries aimed at identifying novel EGFR inhibitors, including those targeting the T790M resistance mutation. As evidenced by derivative 7a, the pyrido[2,3-d]pyrimidin-4(3H)-one core can be elaborated into compounds with IC50 values in the low nanomolar range, outperforming erlotinib [1]. The 6-bromo handle allows for rapid diversification to explore structure-activity relationships (SAR) at this critical position.

Development of Potent and Selective DHFR Inhibitors

Use this compound as a key building block to generate new antifolate agents. The successful Buchwald-Hartwig amination of the analogous 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine has been proven to yield highly potent and selective inhibitors of pjDHFR, a target for treating *Pneumocystis* pneumonia [2]. This approach can be replicated to target other DHFR enzymes from pathogens or cancer cells, offering a path to overcome existing drug resistance.

Multi-Targeted Kinase Inhibitor Design for Oncology

Leverage the scaffold's intrinsic multi-kinase inhibition profile. Derivatives of this core have demonstrated activity against a panel of oncogenic kinases, including PDGFRβ, EGFR, and CDK4/cyclin D1 [3]. This compound serves as a versatile starting point for designing multi-targeted kinase inhibitors that may circumvent resistance mechanisms associated with single-agent targeted therapies. The ability to functionalize the 6-position enables the optimization of selectivity and potency across a desired kinase profile.

Chemical Probe Synthesis for Target Validation Studies

As a functionalizable heterocyclic core, this compound is highly suitable for creating chemical probes for target identification and validation. The bromine atom provides a convenient site for attaching affinity tags, fluorescent reporters, or biotin linkers via robust cross-coupling chemistry . The core's inherent affinity for kinases and DHFR, as demonstrated by its derivatives, makes it a privileged starting point for developing probes to study these protein families in cellular contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.